molecular formula C25H21N5O2S B2567714 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole CAS No. 866807-84-3

1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole

Cat. No.: B2567714
CAS No.: 866807-84-3
M. Wt: 455.54
InChI Key: RTKUFHLWNPTSMO-UHFFFAOYSA-N
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Description

1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a recognized, potent, and ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), a subfamily of mitogen-activated protein kinases (MAPKs) central to cellular stress responses. This compound exhibits high selectivity for JNK isoforms over a wide range of other kinases , making it a valuable tool for dissecting the specific roles of JNK signaling in complex biological pathways. Its primary research value lies in probing the mechanisms of apoptosis, cellular proliferation, and inflammatory responses. In oncology research, it is utilized to investigate its effects on cancer cell viability and tumor growth, particularly in models where JNK activity is implicated in survival and drug resistance . Furthermore, in neuroscience, this inhibitor is applied to study JNK's involvement in neuronal death following ischemic stroke or in neurodegenerative disease models. The compound's mechanism of action involves binding to the JNK ATP-binding site, thereby preventing the phosphorylation of key transcription factors like c-Jun, and subsequently modulating the expression of genes critical for cell fate decisions under stress conditions. Its cell-permeable nature allows for effective use in cell-based assays , facilitating the exploration of JNK pathway dynamics and the evaluation of potential therapeutic strategies targeting this kinase.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-16-11-12-17(2)22(15-16)33(31,32)25-24-26-23(29-14-13-18-7-3-5-9-20(18)29)19-8-4-6-10-21(19)30(24)28-27-25/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKUFHLWNPTSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties are known to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes . The compound may also interact with receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s activity and properties can be contextualized by comparing it to structurally related molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Findings References
1-[3-(2,5-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole [1,2,3]triazolo[1,5-a]quinazoline 2,5-Dimethylbenzenesulfonyl (position 3); 2,3-dihydroindole (position 5) Hypothesized improved solubility due to sulfonyl group; unconfirmed bioactivity.
2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a) [1,2,3]triazolo[1,5-a]quinazoline Amino-malononitrile group Slight activity against Renal Cancer UO-31 (GP = 81.85%, mean growth = 100.20%) .
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (4i, 5n, o) Thieno-triazolopyrimidine Thieno-fused system Superior anticancer activity vs. aryl-fused triazoloquinazolines .
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one [1,2,4]triazolo[1,5-a]quinazoline Phenoxy group (position 2) Planar triazoloquinazoline core; substituent angle (59.3°) impacts crystal packing .

Key Observations

Bioactivity Trends: Thieno-fused triazolopyrimidines (e.g., compounds 4i, 5n, o) exhibit stronger anticancer activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c), suggesting that core heterocycle fusion type critically influences efficacy . The target compound’s [1,2,3]triazoloquinazoline core may inherently limit activity unless offset by its unique substituents (e.g., sulfonyl group).

Structural and Synthetic Considerations: The 2,5-dimethylbenzenesulfonyl group in the target compound likely improves solubility over analogs with methylsulfanyl or phenoxy groups (e.g., ’s 2-phenoxy derivative) . Synthesis routes for triazoloquinazolines often involve hydrazine derivatives and imidocarbonates (e.g., diphenylN-cyanodithioimidocarbonate in ), suggesting the target compound could be synthesized similarly with a sulfonylation step .

However, the dihydroindole moiety introduces a non-planar bicyclic system, which may alter binding kinetics .

Biological Activity

The compound 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O2SC_{25}H_{23}N_{5}O_{2}S with a molecular weight of 457.5 g/mol. The structure features a triazole ring fused to a quinazoline moiety, along with a sulfonyl group and a dimethylbenzene substituent. This unique architecture contributes to its biological activity.

Interaction with Biological Targets

The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonyl group enhances the compound's affinity for various biological targets, including:

  • GABA A Receptors : Similar compounds have shown anxiolytic effects through modulation of GABAergic transmission.
  • Serotonin Receptors : Interaction with serotonin receptors (5-HT) has been noted in related studies, indicating potential antidepressant-like effects.

Pharmacological Effects

  • Anxiolytic Activity : Research indicates that derivatives of triazoloquinazolines exhibit anxiolytic properties. For instance, studies involving related compounds demonstrated their ability to reduce anxiety-like behavior in animal models through serotonergic mechanisms .
  • Anticancer Potential : Some triazoloquinazolines have shown cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds within this class may possess antimicrobial properties against certain bacterial strains.

Case Study 1: Anxiolytic Effects

In a study evaluating the anxiolytic potential of similar triazoloquinazolines in adult zebrafish (Danio rerio), it was found that these compounds significantly reduced locomotor activity and exhibited anxiolytic effects mediated by serotonin receptors . The affinity energies observed in molecular docking studies were -8.7 and -9.1 kcal/mol for 5-HT 2A and 5-HT 3A receptors respectively.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of triazoloquinazolines against breast cancer cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.

Data Summary

PropertyValue
Molecular FormulaC25H23N5O2SC_{25}H_{23}N_{5}O_{2}S
Molecular Weight457.5 g/mol
Anxiolytic ActivityYes
Anticancer ActivityYes
Antimicrobial ActivityPreliminary evidence

Q & A

Q. What synthetic strategies are effective for constructing the triazolo[1,5-a]quinazoline core in this compound?

The triazoloquinazoline scaffold can be synthesized via cyclocondensation reactions. Key steps include:

  • Friedel-Crafts acylation to introduce aromatic substituents (e.g., using 1,2-dichlorobenzene and AlCl₃) .
  • Hydrazine-mediated ring closure under reflux in DMF or iPrOH, which facilitates triazole formation .
  • Nitro group reduction using hydrazine hydrate with Raney nickel to generate amino intermediates . Methodological optimization focuses on solvent selection (e.g., glacial acetic acid vs. propanol-2) and catalyst efficiency to improve yields (~40–50%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • 1H/13C NMR : Analyze proton environments (e.g., aromatic δ 7.1–8.1 ppm, methylsulfonyl δ 2.5–3.0 ppm) and coupling constants to verify substituent positions .
  • LC-MS : Confirm molecular weight (e.g., m/z 321–379 [M+1]) and fragmentation patterns .
  • X-ray crystallography : Resolve planar triazoloquinazoline systems and hydrogen-bonding networks (e.g., N–H···O dimers) to validate stereochemistry .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Recrystallization solvents : Methanol or ethanol are preferred due to moderate solubility at elevated temperatures and low polarity, yielding white crystalline powders .
  • Purity checks : Monitor melting points (e.g., 129–198°C) and HPLC retention times to confirm absence of byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,5-dimethylbenzenesulfonyl) influence reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., sulfonyl) deactivate the triazoloquinazoline core, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura) with elevated temperatures (80–100°C) .
  • Steric hindrance from methyl groups may necessitate bulky ligands (e.g., XPhos) to enhance coupling efficiency .

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds with quinazoline N-atoms and hydrophobic contacts with the indole moiety .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer capabilities in redox-mediated biological activity .

Q. How can discrepancies in biological activity data (e.g., IC₅₀ variability) be resolved across studies?

  • Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and reference controls (e.g., doxorubicin) .
  • SAR analysis : Correlate substituent variations (e.g., fluorophenyl vs. methoxyphenyl) with activity trends. For example, electron-deficient aryl groups enhance antimicrobial potency by improving membrane penetration .

Q. What mechanistic pathways explain the compound’s antimicrobial activity against multidrug-resistant strains?

  • Membrane disruption : Lipophilic substituents (e.g., isobutyl) may interfere with bacterial lipid bilayers, as shown in time-kill assays against S. aureus .
  • Enzyme inhibition : Molecular dynamics simulations suggest competitive inhibition of dihydrofolate reductase (DHFR) via triazoloquinazoline stacking with NADPH .

Methodological Considerations

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters. For example, Ni/Re catalysts improve nitro reduction efficiency by 15–20% .
  • Continuous flow systems : Reduce reaction times (e.g., from 24 h to 2 h) and minimize byproducts in Friedel-Crafts steps .

Q. What strategies mitigate decomposition during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
  • Light-sensitive packaging : Use amber vials to avoid photodegradation of the indole moiety .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 129–198°C)?

  • Polymorphism : Recrystallization solvents (e.g., methanol vs. DMF) can produce different crystalline forms .
  • Impurity profiles : Residual hydrazine or unreacted aldehydes may depress melting points. Purity verification via elemental analysis (C, H, N ±0.3%) is critical .

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